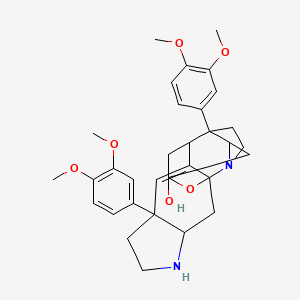![molecular formula C19H15ClN4O2S B2527062 N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-49-8](/img/structure/B2527062.png)
N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex molecule that includes a pyrimidine ring, which is known for its antiviral properties. The presence of a chlorophenyl group and a thioacetamide moiety suggests potential for bioactivity, given the known interactions of these groups with biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic scaffolds such as uracil. For instance, the reaction of 6-methyluracil with a chloromethylthiirane derivative can lead to a substituted uracil compound. Further reaction with chloroacetamide derivatives can yield the final N-substituted acetamide product . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is likely to exhibit a non-planar conformation between the phenyl and pyrimidine rings due to steric hindrance and the presence of substituents. The optimized geometry obtained from computational models would show the spatial arrangement of these groups and the potential for intramolecular interactions .
Chemical Reactions Analysis
The compound's reactivity can be influenced by the presence of functional groups capable of participating in various chemical reactions. For example, the acetamide moiety can engage in hydrogen bonding, which can affect the compound's chemical behavior and interactions with biological targets. The chlorophenyl group may also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be characterized by spectroscopic methods such as Raman and Fourier transform infrared spectroscopy. These methods would provide vibrational signatures that are unique to the compound. Computational approaches, such as density functional theory, would complement these studies by predicting the vibrational wavenumbers and providing insights into the electronic structure and stability of the molecule. The presence of hydrogen bonds and other intermolecular interactions would be evident from the spectroscopic data and computational analyses .
Relevant Case Studies
While specific case studies on the compound are not provided, related compounds have been studied for their antiviral properties. The vibrational spectroscopic analysis and computational modeling of similar N-substituted acetamides have been used to understand their structure-activity relationships. These studies can provide a foundation for understanding how modifications to the molecular structure can influence biological activity and potential therapeutic applications .
科学的研究の応用
Antimicrobial Applications A study synthesized derivatives similar to the compound and evaluated them for antimicrobial properties. Some of these compounds exhibited promising antibacterial and antifungal activities against pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions Another research effort involved the synthesis of benzothiazolinone acetamide analogs, including compounds structurally related to the one , examining their photovoltaic efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and potential for use in photovoltaic cells. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested potential ligand-protein interaction applications (Mary et al., 2020).
Structural and Molecular Interaction Studies Research into the structure and intermolecular interactions of acetamide derivatives, including those with chlorophenyl groups, provides insights into their molecular properties. These studies contribute to the understanding of their potential applications in material science and pharmaceuticals (Boechat et al., 2011).
Antioxidant Properties The synthesis and evaluation of N-substituted phenyl acetamide derivatives, which are structurally related, have demonstrated considerable antioxidant activity. This suggests potential therapeutic applications in conditions caused or exacerbated by oxidative stress (Gopi & Dhanaraju, 2020).
Antiviral and Neuroprotective Potential A novel anilidoquinoline derivative structurally related to the compound showed significant antiviral and antiapoptotic effects in vitro. In vivo studies in mice infected with Japanese encephalitis virus revealed decreases in viral load and increased survival, indicating potential therapeutic applications in viral encephalitis (Ghosh et al., 2008).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-24-18(26)17-16(13-4-2-3-5-14(13)22-17)23-19(24)27-10-15(25)21-12-8-6-11(20)7-9-12/h2-9,22H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZGKMJIBEGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)
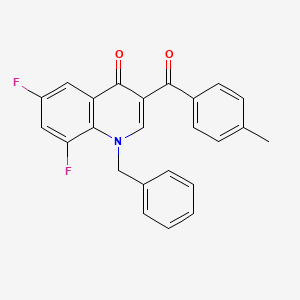

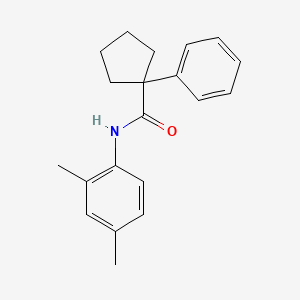
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
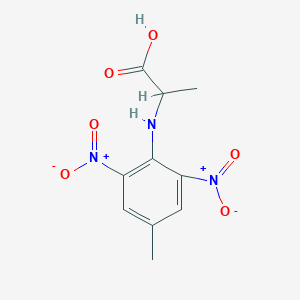
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)
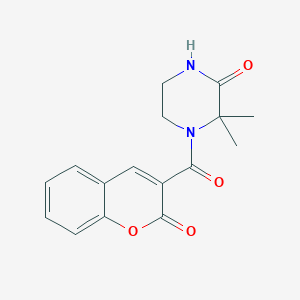
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
